molecular formula C9H8N2O3 B13572711 Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate

Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate

Cat. No.: B13572711
M. Wt: 192.17 g/mol
InChI Key: XWPOUHRPOGUTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound featuring an oxazole ring fused to a pyridine core. The structure includes a methyl group at position 2 and a methyl ester at position 4. Its synthesis likely follows methods similar to other oxazolo[4,5-b]pyridines, such as cyclization of 2-amino-3-hydroxypyridine derivatives with acid chlorides or via silica-supported acid catalysis under mild conditions .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-5-11-8-7(14-5)3-6(4-10-8)9(12)13-2/h3-4H,1-2H3

InChI Key

XWPOUHRPOGUTQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=C(C=N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-cyanopyridine with methyl chloroformate under basic conditions to form the oxazole ring . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.

Chemical Reactions Analysis

Functional Group Transformations

The compound’s reactivity stems from its methyl ester , oxazole-pyridine core , and carboxylic acid (after hydrolysis). Key reactions include:

2.1 Hydrolysis of the Methyl Ester

  • Condition : Aqueous NaOH or LiAlH₄ in THF.

  • Outcome : Converts the methyl ester to the carboxylic acid derivative, enabling further functionalization.

2.2 Reduction of Carbonyl Groups

  • Condition : LiAlH₄ in THF.

  • Outcome : Reduces ketone or ester groups to alcohol derivatives, useful for synthesizing bioactive analogs .

2.3 Oxidation Reactions

  • Condition : Dess-Martin periodinane in dichloromethane.

  • Outcome : Oxidizes alcohols to ketones or aldehydes, forming intermediates for further synthetic steps .

Multi-Component Reactions

These reactions are critical for generating structural diversity:

3.1 Pd-Catalyzed Coupling

  • Condition : Pd catalysts (e.g., Pd(OAc)₂) with aryl halides.

  • Outcome : Introduces aryl or heteroaryl substituents at the 6-position of the pyridine ring, enhancing biological activity .

3.2 Cycloaddition Reactions

  • Condition : Sodium ethoxide with azido derivatives.

  • Outcome : Forms triazole or other heterocyclic moieties fused to the oxazole-pyridine core, as seen in triazolo[4,5-b]pyridine derivatives .

Key Reaction Data Table

Reaction TypeReagents/ConditionsOutcomeReference
Van Leusen Synthesis Aminomalononitrile tosylate + benzoyl chlorideOxazolo-pyridine core formation
Ester Hydrolysis NaOH (aq) / LiAlH₄ (THF)Conversion to carboxylic acid derivative
Pd-Catalyzed Coupling Pd(OAc)₂ + aryl halideAryl-substituted analogs
Cycloaddition Sodium ethoxide + azido derivativeTriazole-fused heterocycles

Mechanistic Insights

The oxazole-pyridine core facilitates heterocyclic aromaticity , stabilizing intermediates during cyclization . The methyl ester enhances lipophilicity , influencing solubility and biological interactions.

Biological Relevance

While specific biological data for this compound is limited, analogous oxazolo-pyridines exhibit antimicrobial or anticancer activity through:

  • Enzyme Inhibition : Targeting kinases or metabolic enzymes.

  • DNA Binding : Interfering with replication processes .

Scientific Research Applications

Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Key spectral data and physical properties:

Compound Name IR (CO stretch, cm⁻¹) ¹H NMR (δ, ppm) Molecular Weight
Methyl 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate ~1700 (ester C=O) 2.6 (s, 3H, CH₃), 3.9 (s, 3H, OCH₃) 206.19
2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine (3i) N/A 7.4–8.1 (m, 4H, Ar-H) 230.66
Ethyl 7-amino-5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylate (20a) ~1695 (ester C=O) 1.3 (t, 3H, CH₂CH₃), 4.3 (q, 2H, OCH₂) 315.33
  • The ester carbonyl in the target compound (~1700 cm⁻¹) aligns with typical oxazolo pyridine esters .
  • Methyl groups at position 2 and 6 result in simplified NMR spectra compared to aryl-substituted analogs (e.g., 3i), which exhibit aromatic proton splitting .

Pharmacokinetic and Toxicity Considerations

  • Metabolism : Ester hydrolysis could convert the compound to a carboxylic acid, altering activity or toxicity profiles .

Q & A

Q. What are the standard synthetic routes for Methyl 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate, and what yields are typically achieved?

The compound is synthesized via cyclization of ethyl 7-amino-5-methyl-2-substituted[1,3]oxazolo[5,4-b]pyridine-6-carboxylate derivatives (e.g., 20a-c ), which are prepared from 5-amino-2-substituted-[1,3]oxazole-4-carbonitrile precursors. A modified literature procedure yields 20a in 45% via Lewis acid-mediated cyclization . Subsequent reduction of the ethoxycarbonyl group using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) produces hydroxymethyl intermediates (e.g., 21a-c ), followed by oxidation with Dess-Martin periodinane to yield aldehydes (e.g., 24a-c ) .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Key characterization techniques include:

  • Elemental analysis (e.g., C: 56.72% calc. vs. 56.53% obs., N: 15.27% calc. vs. 15.45% obs. for related analogs) .
  • ¹H/¹³C NMR for structural elucidation of substituents and ring systems.
  • IR spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced Research Questions

Q. How can researchers optimize the reduction of ethoxycarbonyl groups in oxazolo[4,5-b]pyridine esters to improve efficiency?

The standard LiAlH₄/THF reduction protocol (0°C to RT, 12 h) achieves moderate yields (~60–70% for analogs) but may leave unreacted starting material . Optimization strategies include:

  • Alternative reducing agents : Sodium borohydride (NaBH₄) with catalytic LiCl for milder conditions.
  • Solvent optimization : Using anhydrous diethyl ether to enhance LiAlH₄ reactivity.
  • Workup modifications : Quenching with saturated ammonium chloride to minimize byproduct formation .

Q. How can discrepancies between calculated and observed elemental analysis data be resolved during purity assessment?

Minor deviations (e.g., ±0.2% for C/H/N) may arise from residual solvents or hygroscopicity. Mitigation steps include:

  • Drying samples under high vacuum (≤0.1 mmHg) for 24 h.
  • Complementary techniques : Combine elemental analysis with HPLC (≥95% purity threshold) or Karl Fischer titration for moisture quantification .
  • Recrystallization : Use acetonitrile or ethyl acetate for high-purity crystals, as demonstrated in benzoylated analogs .

Q. What strategies enable efficient one-pot synthesis of structurally diverse oxazolo[4,5-b]pyridine derivatives?

A silica-supported HClO₄ catalyst (5 mol%) in methanol facilitates one-pot benzoylation of 2-amino-3-hydroxypyridine precursors at RT. Key advantages:

  • Catalyst recyclability : Silica-bound HClO₄ is recovered via filtration and reused ≥3 times without activity loss.
  • Simplified workup : Products are isolated by recrystallization (85–92% yields for derivatives like 3b-j ) .
  • Broad substrate scope : Electron-withdrawing (e.g., 4-Cl, 3-Br) and donating (e.g., 4-OCH₃) groups are tolerated .

Data Contradiction and Mechanistic Analysis

Q. How can conflicting spectroscopic data for methyl oxazolo[4,5-b]pyridine derivatives be rationalized?

Discrepancies in NMR signals (e.g., aromatic proton splitting patterns) may arise from:

  • Rotameric equilibria : Bulky substituents (e.g., 2-phenyl groups) can slow rotation, splitting peaks in DMSO-d₆ .
  • Solvent effects : Use CDCl₃ for sharper signals due to reduced hydrogen bonding.
  • Dynamic NMR : Variable-temperature studies (e.g., −40°C to 80°C) to confirm conformational dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.